L-Homoarginine hydrochloride
Overview
Description
L-Homoarginine hydrochloride is an uncompetitive and organ-specific inhibitor of alkaline phosphatases . This non-essential amino acid inhibits human bone and liver alkaline phosphatases but has no effect on placental or intestinal isoenzymes . It is also an inhibitor of cellular transport of arginine by a sodium-independent high affinity y+ transporter .
Synthesis Analysis
Homoarginine is formed as a derivative from lysine through reactions similar to those of the urea cycle . Ornithine transcarbamylase is the main enzyme for homoarginine synthesis . The production of homoarginine is based around the activity of this enzyme . Although ornithine transcarbamylase has a higher affinity to ornithine, it ends up catalyzing the transaminidation reaction of lysine as well, which starts homoarginine production .Molecular Structure Analysis
The molecular formula of L-Homoarginine hydrochloride is C7H17ClN4O2 . It is structurally equivalent to a one-methylene group -higher homolog of arginine and to the guanidino derivative of lysine .Chemical Reactions Analysis
Homoarginine can increase the availability of nitric oxide, and this is the basis of many of its functions . It can serve as a substrate for NO synthase itself . It can also inhibit arginase, an enzyme that competes with NO synthase for arginine .Physical And Chemical Properties Analysis
L-Homoarginine hydrochloride is a white crystalline powder . It is soluble in water . Its density is 1.39 g/cm^3 , and its boiling point is 414.1 °C .Scientific Research Applications
Cardiovascular Health and Disease
L-Homoarginine hydrochloride, a non-essential cationic amino acid, has shown significant implications in cardiovascular health. It has been identified as a useful predictor of cardiovascular events and mortality in studies like The German Diabetes Dialysis (4D) and the Ludwigshafen Risk and Cardiovascular Health (LURIC) studies. These studies indicate that lower levels of homoarginine are associated with increased cardiovascular risk (Meinitzer et al., 2011). Further research in this area suggests that L-Homoarginine could be a protective cardiovascular risk factor, with a notable inverse association between homoarginine levels and the risk of adverse cardiovascular outcomes (Karetnikova et al., 2019).
Impact on Mortality
Several studies have focused on the relationship between homoarginine and all-cause mortality. A systematic review and meta-analysis showed that homoarginine might have protective effects against mortality, particularly in subjects with moderate to high cardiovascular risk (Zinellu et al., 2018). Another study found that homoarginine levels are independently associated with cardiovascular and all-cause mortality in patients referred for coronary angiography and in patients undergoing hemodialysis (März et al., 2010).
Metabolic Implications
L-Homoarginine's metabolic roles have also been explored. It has been linked to smoking and hypertension, and metabolic phenotypes, suggesting a wider scope of influence beyond cardiovascular health (Atzler et al., 2015). Additionally, the amino acid has shown potential utility in animal nutrition, particularly in measuring the true ileal digestibility of amino acids in food protein, which is crucial for accurate diet formulation (Yin et al., 2015).
Renal Health
The role of homoarginine in renal health has been highlighted in several studies. One study indicated that homoarginine concentrations are directly correlated with kidney function and significantly associated with the progression of chronic kidney disease (CKD) (Drechsler et al., 2013). Furthermore, L-Homoarginine supplementation showed promise in preventing diabetic kidney damage, indicating potential therapeutic applications (Wetzel et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBVNVCKUYUDM-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342617 | |
Record name | L-Homoarginine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Homoarginine hydrochloride | |
CAS RN |
1483-01-8 | |
Record name | L-Homoarginine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Homoarginine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-homoarginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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